2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid
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Overview
Description
2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid is an organic compound with the molecular formula C11H11IO5 It is characterized by the presence of an iodo group, a methoxycarbonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated compounds. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the methoxycarbonyl and acetic acid moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromo-5-methoxycarbonylphenyl)methoxy]acetic acid
- 2-[(3-Chloro-5-methoxycarbonylphenyl)methoxy]acetic acid
- 2-[(3-Fluoro-5-methoxycarbonylphenyl)methoxy]acetic acid
Uniqueness
2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid is unique due to the presence of the iodo group, which can engage in specific interactions not possible with other halogens. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3-iodo-5-methoxycarbonylphenyl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO5/c1-16-11(15)8-2-7(3-9(12)4-8)5-17-6-10(13)14/h2-4H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNPAIBZXITWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)COCC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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